molecular formula C16H15N3O3S B11342107 N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide

Cat. No.: B11342107
M. Wt: 329.4 g/mol
InChI Key: DQBULROULGTBEQ-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 4-ethoxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 3-amino-1,2,5-oxadiazole in the presence of a base such as triethylamine to form the desired oxadiazole derivative. Finally, the thiophene-2-carboxamide moiety is introduced through a coupling reaction with thiophene-2-carboxylic acid chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide is unique due to its combination of an oxadiazole ring and a thiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide

InChI

InChI=1S/C16H15N3O3S/c1-3-21-12-7-6-11(9-10(12)2)14-15(19-22-18-14)17-16(20)13-5-4-8-23-13/h4-9H,3H2,1-2H3,(H,17,19,20)

InChI Key

DQBULROULGTBEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=CS3)C

Origin of Product

United States

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